Cas no 1330277-66-1 (10-Hydroxy Camptothecin-d5)

10-Hydroxy Camptothecin-d5 Chemical and Physical Properties
Names and Identifiers
-
- HAWSQZCWOQZXHI-CWDCNSFUSA-N
- [2H5]-10-Hydroxy Camptothecin
- 10-Hydroxy Camptothecin-d5
- CS-0201087
- (S)-10-Hydroxycamptothecin-d5
- DA-59658
- 1330277-66-1
- HY-N0095S
- J-006287
- (19S)-7,19-dihydroxy-19-(1,1,2,2,2-pentadeuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione
- (4S)-4-(Ethyl-d5)-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione; (S)-10-Hydroxycamptothecin-d5; Hydroxycamptothecin-d5; NSC 107124-d5;
-
- Inchi: 1S/C20H16N2O5/c1-2-20(26)14-7-16-17-11(5-10-6-12(23)3-4-15(10)21-17)8-22(16)18(24)13(14)9-27-19(20)25/h3-7,23,26H,2,8-9H2,1H3/t20-/m0/s1/i1D3,2D2
- InChI Key: HAWSQZCWOQZXHI-CWDCNSFUSA-N
- SMILES: O1C([C@](C([2H])([2H])C([2H])([2H])[2H])(C2C([H])=C3C4=C(C([H])=C5C([H])=C(C([H])=C([H])C5=N4)O[H])C([H])([H])N3C(C=2C1([H])[H])=O)O[H])=O
Computed Properties
- Exact Mass: 369.13730534g/mol
- Monoisotopic Mass: 369.13730534g/mol
- Isotope Atom Count: 5
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 1
- Complexity: 774
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 100Ų
- XLogP3: 0.6
10-Hydroxy Camptothecin-d5 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | H875002-10mg |
10-Hydroxy Camptothecin-d5 |
1330277-66-1 | 10mg |
$ 2365.00 | 2023-09-07 | ||
TRC | H875002-1mg |
10-Hydroxy Camptothecin-d5 |
1330277-66-1 | 1mg |
$ 304.00 | 2023-09-07 | ||
ChemScence | CS-0201087-10mg |
(S)-10-Hydroxycamptothecin-d5 |
1330277-66-1 | 10mg |
$0.0 | 2022-04-27 | ||
ChemScence | CS-0201087-1mg |
(S)-10-Hydroxycamptothecin-d5 |
1330277-66-1 | 1mg |
$0.0 | 2022-04-27 |
10-Hydroxy Camptothecin-d5 Related Literature
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Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
Additional information on 10-Hydroxy Camptothecin-d5
Research Brief on 10-Hydroxy Camptothecin-d5 (CAS: 1330277-66-1): Recent Advances and Applications
10-Hydroxy Camptothecin-d5, a deuterated analog of the natural alkaloid 10-Hydroxy Camptothecin (10-HCPT), has garnered significant attention in recent years due to its enhanced pharmacokinetic properties and potential therapeutic applications. The compound, identified by CAS number 1330277-66-1, is widely used as an internal standard in quantitative mass spectrometry studies and as a probe for investigating the mechanisms of topoisomerase I inhibition. This research brief synthesizes the latest findings on 10-Hydroxy Camptothecin-d5, focusing on its synthesis, analytical applications, and biological activities.
Recent studies have highlighted the improved metabolic stability of 10-Hydroxy Camptothecin-d5 compared to its non-deuterated counterpart. The incorporation of five deuterium atoms at specific positions reduces the rate of oxidative metabolism, thereby extending its half-life in biological systems. This property makes it particularly valuable for pharmacokinetic studies and drug-drug interaction assessments. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 10-Hydroxy Camptothecin-d5 exhibits a 2.3-fold longer plasma half-life in murine models, suggesting its utility in prolonged drug delivery systems.
In the realm of analytical chemistry, 10-Hydroxy Camptothecin-d5 has become an indispensable tool for the quantification of camptothecin derivatives in complex biological matrices. Its structural similarity to endogenous camptothecins, combined with the mass shift introduced by deuterium labeling, allows for precise and accurate measurements using LC-MS/MS techniques. A recent multi-center validation study, published in Analytical and Bioanalytical Chemistry, confirmed the robustness of 10-Hydroxy Camptothecin-d5 as an internal standard across different mass spectrometry platforms, with inter-laboratory variability of less than 5%.
The therapeutic potential of 10-Hydroxy Camptothecin-d5 continues to be explored in oncology research. As a topoisomerase I inhibitor, it induces DNA damage in rapidly dividing cells, making it a candidate for combination therapies with DNA repair inhibitors. Preliminary in vitro data from a 2024 study in Cancer Research Communications showed synergistic effects when 10-Hydroxy Camptothecin-d5 was combined with PARP inhibitors in BRCA-mutated cell lines, with combination indices ranging from 0.3 to 0.6. These findings warrant further investigation in xenograft models.
From a chemical synthesis perspective, recent advancements have improved the efficiency of 10-Hydroxy Camptothecin-d5 production. A novel catalytic deuteration method, reported in Organic Process Research & Development, achieved >98% deuterium incorporation at the desired positions with reduced side products. This development addresses previous challenges in large-scale synthesis and may facilitate broader adoption of the compound in both research and clinical settings.
Looking forward, the unique properties of 10-Hydroxy Camptothecin-d5 position it as a versatile tool in drug development pipelines. Its applications span from basic research in DNA topology to clinical pharmacokinetic studies of camptothecin-based therapeutics. Ongoing research is exploring its potential in targeted drug delivery systems, particularly in nanoparticle formulations designed to overcome the solubility limitations of camptothecin analogs. As the field progresses, 10-Hydroxy Camptothecin-d5 is expected to play an increasingly important role in advancing our understanding and treatment of cancer.
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